3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17)10-7-4-8-13-12(10)14-11(15-18)9-5-2-1-3-6-9/h1-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQNVSVRPNWIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide. The reaction is carried out in the presence of heterocyclic methyl carbimidates, which are obtained from heterocyclic carbonitriles . The intermediates formed in this reaction are substituted amidines, which are then cyclized to form the desired thiadiazine 1,1-dioxide in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
1.2. Optimization of Reaction Conditions
-
Method A : Reactions with 2-oxoalkanoic acids require prolonged reflux (50–90 h) in glacial acetic acid .
-
Method B : Use of esters (e.g., ethyl phenylglyoxylate) reduces reaction time to 22–26 h .
2.1. Electrophilic Substitution
The electron-deficient pyridine ring in the thiadiazine system facilitates electrophilic substitution at positions activated by the sulfonyl group. For example:
-
Nitration : Likely occurs at the para position of the phenyl ring under mixed acid conditions.
-
Halogenation : Bromination or chlorination may target the pyridine or phenyl moieties depending on reaction conditions .
2.2. Nucleophilic Attack
The sulfonyl group enhances susceptibility to nucleophilic displacement at the sulfur atom. For instance:
-
Desulfuration : Treatment with reducing agents (e.g., NH/HO) may lead to ring contraction or decomposition, as seen in related 1,3,4-thiadiazines .
2.3. Metal-Catalyzed Cross-Coupling
The phenyl group enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
-
Suzuki Coupling : Arylboronic acids react with halogenated derivatives to introduce substituents at the phenyl ring .
3.1. Acidic Conditions
-
Ring Contraction : In glacial acetic acid or trifluoroacetic acid (TFA), pyridothiadiazines undergo ring contraction to form pyrazole derivatives .
-
Hydrolysis : Prolonged exposure to strong acids may cleave the sulfonyl group, yielding pyridine-3-sulfonamide derivatives .
3.2. Basic Conditions
-
Deprotonation : The NH group in the thiadiazine ring may deprotonate in basic media, enabling alkylation or acylation reactions .
Biological Activity and Derivatization
While not directly studied for 3-phenyl-4H-pyrido[2,3-e] thiadiazine 1,1-dioxide, structurally related compounds exhibit:
-
KATP_\text{ATP}ATP Channel Modulation : Analogues with alkylamino substituents show vasorelaxant properties .
-
Anticancer Activity : Pyridothiadiazine dioxides demonstrate moderate activity against HCT-116, MCF-7, and HeLa cell lines .
Spectroscopic Characterization
Key data for related compounds include:
| Spectrum | Key Peaks | Reference |
|---|---|---|
| H-NMR | H-7: 9.06–9.25 ppm; H-9: 9.03–9.80 ppm | |
| IR | ν 3543–3417 cm (OH) | |
| MS | Molecular ion peak [M+H] at m/z 197–350 |
Stability and Degradation
-
Thermal Stability : Decomposes above 300°C (melting point observed for analogues) .
-
Oxidative Stability : The sulfonyl group resists oxidation under mild conditions but may degrade with strong oxidizers.
Hypothetical Reaction Table
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh) | 3-(Substituted aryl)-pyridothiadiazine |
| Nitration | HNO/HSO | 3-(4-Nitrophenyl)-pyridothiadiazine |
| Bromination | Br/FeBr | 3-(4-Bromophenyl)-pyridothiadiazine |
| Desulfuration | NH/HO, reflux | Pyrazole derivative + HS |
Scientific Research Applications
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer and antimicrobial properties.
Industry: The compound’s unique chemical properties make it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as aldose reductase and PI3Kδ (phosphoinositide 3-kinase delta) . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme-mediated reactions that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Key Features :
- Core Structure : Pyrido[2,3-e] fusion (nitrogen at positions 2 and 3 of pyridine).
- Functional Groups : Sulfonamide (SO₂), phenyl substituent at C-2.
- Tautomerism : Predominantly adopts the 4H-form in the solid state, critical for biological interactions .
Comparison with Structural Analogs
Pyrido[4,3-e] vs. Pyrido[2,3-e] Isomers
The position of nitrogen in the pyridine ring significantly impacts pharmacological activity:
Benzothiadiazine 1,1-Dioxides
Benzothiadiazines (e.g., diazoxide) are historical benchmarks for cardiovascular and antidiabetic drugs.
Key Insight : Pyrido derivatives exhibit improved anticancer profiles but lower potency in enzyme inhibition compared to benzothiadiazines .
Thienothiadiazine 1,1-Dioxides
Thiophene-based analogs demonstrate unique AMPA receptor modulation:
Key Insight: Thienothiadiazines excel in CNS applications, while pyrido derivatives are better suited for peripheral targets .
Pharmacological Data and Structure-Activity Relationships (SAR)
Table 1: Activity Profile of Selected Compounds
SAR Insights :
- C-3 Substituents : Phenyl groups enhance lipophilicity, improving membrane permeability for anticancer activity .
- Electron-Withdrawing Groups : Chlorine at C-7 (e.g., compound 5d) increases vasorelaxant potency .
- Tautomerism : The 4H-form stabilizes interactions with KATP channels and carbonic anhydrase IX .
Biological Activity
3-Phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, structure-activity relationships, and case studies.
Chemical Structure and Properties
The compound features a pyridine ring fused to a thiadiazine structure with a phenyl group at the 3-position. Its molecular formula is C12H10N4O2S, and it includes two oxygen atoms in the form of a dioxo functional group. The unique arrangement of nitrogen and sulfur atoms within its structure contributes to its distinct biological properties.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Cyclization Reactions : Formation through cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the phenyl group at the 3-position.
- Oxidation Reactions : Conversion to the dioxo form.
Potassium Channel Opening Activity
Research indicates that this compound acts as a potassium channel opener. It has been compared to established potassium channel openers like diazoxide and pinacidil. This activity suggests potential therapeutic uses in conditions requiring vascular smooth muscle relaxation and improved insulin secretion from pancreatic beta cells .
Inhibitory Effects on PI3Kδ
Derivatives of this compound have shown inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ), which is significant for cancer therapy. This selective inhibition indicates that these compounds could be valuable in targeting specific signaling pathways involved in tumor growth .
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound has been explored through various derivatives. A summary table of structurally related compounds with their unique features is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | C12H11N3O2S | Exhibits different pharmacological profiles; studied for similar activities. |
| 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride | C12H15N5O2S | Focused on K(ATP) channel opening; variations in side chain effects on activity. |
| 3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides | Varies | Known for vasorelaxant properties; different alkyl substitutions lead to varied effects. |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Potassium Channel Opener Evaluation : A study compared various substituted pyridothiadiazines against diazoxide for their ability to open K(ATP) channels in pancreatic tissues. It was found that some derivatives were more potent than diazoxide in inhibiting insulin release .
- Vasorelaxant Properties : Research indicated that certain derivatives exhibited significant vasorelaxant effects on isolated rat aorta rings. Compounds with specific alkyl side chains demonstrated enhanced activity compared to their counterparts .
- Pharmacological Profiles : Detailed pharmacological evaluations revealed that modifications in the nitrogen position within the pyridine ring altered tissue selectivity and potency as K(ATP) channel openers .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide formation | 2-Chlorobenzenesulfonamide, MeOH, reflux | 60-70 | |
| Cyclization | DBU (equimolar), CH₃CN, 60°C | 45-50 | |
| Phenylation | Pd(PPh₃)₄, PhB(OH)₂, DMF/H₂O | 55-65 |
[Basic] What structural characterization techniques are critical for confirming tautomeric forms?
Answer:
- X-ray crystallography : Resolves the 4H tautomer (preferred in pyridothiadiazines) by analyzing bond lengths and hydrogen bonding .
- ¹H/¹³C NMR : Detects tautomer-specific shifts; e.g., 4H forms show distinct NH proton signals at δ 10-12 ppm .
- IR spectroscopy : Identifies sulfone (S=O) stretching vibrations at 1150-1300 cm⁻¹ .
[Advanced] How does substituent variation at the 3- or 4-position affect biological activity (e.g., KATP/AMPA receptor modulation)?
Answer:
Substituents dictate receptor selectivity and potency:
- 3-Alkylamino groups : Enhance KATP channel opening (pancreatic selectivity) but reduce AMPA receptor activity. Stereochemistry at the α-carbon (R vs. S) significantly impacts efficacy .
- 4-Cyclopropyl/allyl groups : Improve AMPA receptor potentiation (EC₅₀ values < 0.3 µM) by enhancing hydrophobic interactions .
Q. Table 2: Substituent Effects on Receptor Activity
| Compound | Substituent | EC₅₀ (AMPA) | KATP Activation (%) | Reference |
|---|---|---|---|---|
| BPAM395 | 4-Cyclopropyl | 0.24 µM | 15 | |
| BPAM307 | 4-Allyl | 0.18 µM | 10 | |
| BPDZ44 | 3-(tert-Butyl) | N/A | 85 |
[Advanced] How can researchers resolve contradictory data in antimicrobial or antitumor assays?
Answer:
- Standardize protocols : Use consistent MIC determination methods (e.g., microdilution vs. tube dilution) to minimize variability .
- Cross-validate strains : Test against M. tuberculosis H37Rv (high sensitivity) and clinical isolates (e.g., Spec. 192) to confirm broad-spectrum activity .
- Control redox conditions : Sulfone stability under assay conditions (e.g., pH, temperature) may alter results; monitor via HPLC .
[Advanced] What strategies optimize regioselectivity in electrophilic substitution reactions?
Answer:
- Electronic tuning : Electron-withdrawing groups (e.g., Cl) at the pyridine C4 position direct substitution to C3/C5 sites .
- Steric hindrance : Bulky substituents (e.g., 3-methoxybenzyl) favor para-substitution on phenyl rings .
- Catalytic control : Use Pd catalysts for Suzuki coupling to selectively install aryl groups .
[Basic] What in vitro assays are recommended for initial biological screening?
Answer:
- Antimicrobial : Twofold serial dilution for MIC determination against M. tuberculosis and S. aureus .
- Antitumor : MTT assay on cancer cell lines (e.g., HCT-116) at 10-100 µM concentrations .
- Receptor modulation : Electrophysiology (patch-clamp) for AMPA/KAR activity in HEK293 cells .
[Advanced] How does tautomerism impact crystallographic data interpretation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
